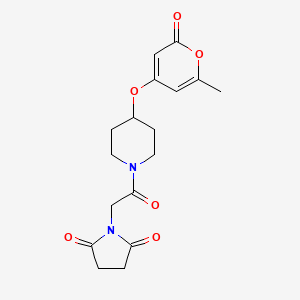
1-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C17H20N2O6 and its molecular weight is 348.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic molecule characterized by its unique structural features, including a pyrrolidine ring, a piperidine moiety, and a 6-methyl-2-oxo-2H-pyran component. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H18N2O5, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The intricate arrangement of functional groups suggests diverse biological activities.
Structural Features
| Component | Description |
|---|---|
| Pyrrolidine Ring | Contributes to the compound's basicity and potential interaction with biological targets. |
| Piperidine Moiety | Known for its role in various pharmacological activities. |
| 6-Methyl-2-oxo-2H-pyran | Enhances lipophilicity and may influence membrane permeability. |
Biological Activity
Preliminary studies indicate that this compound exhibits promising biological activities across several areas:
- Antimicrobial Activity : The presence of the pyran ring suggests potential antimicrobial properties, as similar compounds have shown effectiveness against various pathogens.
- Anti-inflammatory Effects : Research indicates that derivatives of piperidine often possess anti-inflammatory properties. The compound may inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway.
- Antitumor Potential : Initial evaluations suggest that this compound could exhibit cytotoxic effects against cancer cell lines, similar to other compounds with structural similarities.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways related to inflammation and cell proliferation.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological activity:
Study 1: Antimicrobial Evaluation
A study conducted on structurally similar compounds reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the piperidine structure could enhance efficacy.
Study 2: Anti-inflammatory Properties
In vitro assays demonstrated that derivatives of this compound exhibited inhibition of COX enzymes with IC50 values comparable to established anti-inflammatory drugs. For instance, a related compound showed an IC50 value of 0.52 μM for COX-II inhibition .
Study 3: Antitumor Activity
Cell viability assays performed on various cancer cell lines indicated that the compound could induce apoptosis at micromolar concentrations. This effect was more pronounced compared to simpler analogs lacking the pyran moiety.
Propiedades
IUPAC Name |
1-[2-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6/c1-11-8-13(9-17(23)24-11)25-12-4-6-18(7-5-12)16(22)10-19-14(20)2-3-15(19)21/h8-9,12H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWXDSRNSJFODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














